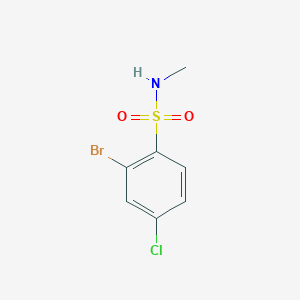

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-bromo-4-chloro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKYSHXOLZHKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-Bromo-4-chloro-N-methylbenzene. This can be achieved by reacting the starting material with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for temperature and pressure control is common to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and other strong bases.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Coupling Reactions: Palladium catalysts and organoboron compounds are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of sulfonamides, including 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide, exhibit significant cytotoxic activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized new aryl thiazolone-benzenesulfonamides and evaluated their anti-proliferative effects against triple-negative breast cancer cell lines MDA-MB-231 and MCF-7. The compounds exhibited IC50 values ranging from 1.52 to 6.31 μM, demonstrating high selectivity for cancer cells over normal cells . Notably, some derivatives induced apoptosis in MDA-MB-231 cells, indicating their potential as targeted cancer therapies.

| Compound | IC50 (μM) | Selectivity Ratio (Cancer/Normal) | Apoptosis Induction |

|---|---|---|---|

| 4e | 1.52 | 5.5 | Yes |

| 4g | 3.00 | 6.0 | Yes |

| 4h | 6.31 | 17.5 | Yes |

Antimicrobial Activity

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide has shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, exhibiting significant inhibition of bacterial growth.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of sulfonamide derivatives, compounds demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations of 50 μg/mL . The most effective compounds showed inhibition rates exceeding 80%, underlining their potential as alternatives to traditional antibiotics.

| Compound | Bacterial Strain | Inhibition Rate (%) |

|---|---|---|

| 4e | Staphylococcus aureus | 80.69 |

| 4g | Klebsiella pneumoniae | 79.46 |

| 4h | Klebsiella pneumoniae | 77.52 |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of sulfonamides is crucial for optimizing their efficacy and selectivity as therapeutic agents. Studies have demonstrated that modifications to the phenyl rings and sulfonamide group can significantly impact biological activity.

Case Study: SAR Analysis

A systematic SAR study on phenyl-substituted sulfonamides revealed that specific substitutions enhance anti-inflammatory and anticancer activities . For instance, removing or altering substituents on the aryl rings resulted in a loss of activity, emphasizing the importance of precise molecular design in drug development.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of sulfonamides are critical for their therapeutic application. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that certain derivatives possess favorable pharmacokinetic profiles, which could enhance their efficacy in clinical settings .

Key Findings:

- Compounds exhibited promising absorption rates.

- Metabolic stability was confirmed through in vitro assays.

- Toxicity assessments indicated low cytotoxicity towards non-cancerous cells.

Mechanism of Action

The mechanism by which 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and chlorine atoms can participate in halogen bonding, further affecting the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 2-bromo-4-chloro-N-methylbenzene-1-sulfonamide with five analogous sulfonamide derivatives, focusing on structural features, physicochemical properties, and biological relevance.

Table 1: Key Properties of 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide and Analogues

Structural and Electronic Differences

- Substituent Positions: The target compound’s bromine (position 2) and chlorine (position 4) create a meta-para substitution pattern, distinct from analogues like 4-bromo-N-methylbenzenesulfonamide (para-bromo only) .

- Backbone Variations : The naphthalene core in N-(5-bromo-2-chlorobenzyl)... increases molecular weight and aromatic surface area, likely enhancing DNA intercalation in antitumor applications . In contrast, the target compound’s simpler benzene ring may improve solubility.

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (297.56 g/mol) is heavier than 4-bromo-N-methylbenzenesulfonamide (258.11 g/mol) due to the additional chlorine atom. The chloro group increases polarity, likely improving aqueous solubility compared to non-chlorinated analogues .

- Lipophilicity: The cyano group in N-(4-bromo-2-methylphenyl)-4-cyanobenzene-1-sulfonamide enhances lipophilicity (logP ~3.2 estimated), favoring blood-brain barrier penetration . In contrast, the target compound’s electron-withdrawing groups may lower logP, balancing membrane permeability and solubility.

Biological Activity

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide possesses a sulfonamide functional group, which is known for its diverse biological activities. The presence of halogen substituents (bromo and chloro) on the aromatic ring may influence its reactivity and interaction with biological targets.

The biological activity of sulfonamides, including 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide, is primarily attributed to their ability to inhibit specific enzymes or receptors. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, leading to antibacterial effects. Additionally, the compound may interact with carbonic anhydrases (CAs), which play critical roles in various physiological processes.

Biological Activity Overview

The following table summarizes the key biological activities associated with 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide:

Case Studies

- Antibacterial Activity : A study demonstrated that sulfonamide derivatives, including those similar to 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide, showed significant antibacterial activity against various strains of bacteria. The mechanism involved competitive inhibition of the enzyme dihydropteroate synthase, crucial for bacterial folate biosynthesis .

- Carbonic Anhydrase Inhibition : Research indicated that certain sulfonamides can selectively inhibit carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. Compounds similar to 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory potential .

- Cytotoxicity in Cancer Cells : In vitro studies revealed that 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Pharmacokinetic Properties

Understanding the pharmacokinetics of 2-Bromo-4-chloro-N-methylbenzene-1-sulfonamide is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : The compound's lipophilicity may enhance its absorption through biological membranes.

- Distribution : The presence of halogen substituents can affect tissue distribution and bioavailability.

- Metabolism : Sulfonamides are typically metabolized in the liver; understanding metabolic pathways is essential for predicting efficacy and toxicity.

- Excretion : Renal excretion is common for sulfonamides, necessitating consideration of renal function in therapeutic applications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.